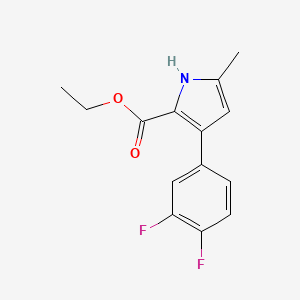

Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2/c1-3-19-14(18)13-10(6-8(2)17-13)9-4-5-11(15)12(16)7-9/h4-7,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRPYHNBXJAIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of 3,4-difluoroaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrrole ring. The process can be summarized as follows:

Condensation: 3,4-difluoroaniline reacts with ethyl acetoacetate in the presence of a catalyst.

Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

Esterification: The final step involves esterification to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, safety measures are implemented to handle the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Chemistry

Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for diverse reactions that can lead to the development of new compounds with tailored properties.

Medicinal Chemistry

Research indicates that this compound may possess therapeutic properties, including:

- Anti-inflammatory Activity : Studies have suggested that pyrrole derivatives can exhibit anti-inflammatory effects, potentially making this compound useful in developing new anti-inflammatory drugs.

- Antimicrobial Properties : this compound has been investigated for its ability to inhibit microbial growth, which could lead to the development of novel antimicrobial agents .

Biological Studies

The compound is utilized in biological research to explore enzyme interactions and biochemical pathways. Its difluorophenyl group enhances binding affinity to specific molecular targets, which can modulate enzyme activity and influence various biological processes .

Material Science

In industry, this compound is employed in the development of new materials. Its properties can be leveraged to create advanced polymers and coatings with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated significant zones of inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Synthesis of Novel Derivatives

In another research effort, scientists synthesized a series of pyrrole derivatives based on this compound and assessed their biological activities. The findings revealed that modifications to the pyrrole structure could enhance biological activity, highlighting the importance of this compound as a scaffold for drug discovery .

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrrole ring structure allows for versatile interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Substituent Analysis

The compound is compared below with analogues sharing the 3,4-difluorophenyl group or similar heterocyclic frameworks. Key differences lie in the core heterocycle, substituent positions, and functional groups (Table 1).

Table 1: Structural Comparison of Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate and Analogues

Key Observations:

Heterocyclic Core : The target compound’s pyrrole core is simpler than the tetrahydropyrimidine or pyrrolo-pyridazine systems in analogues. Pyrrole derivatives typically exhibit planar structures conducive to π-π stacking interactions, whereas tetrahydropyrimidines (e.g., ) offer conformational flexibility for target binding .

Fluorophenyl Positioning : The 3,4-difluorophenyl group is conserved in most analogues, but the patent-derived compound uses 2,3-difluorophenyl, which may alter electronic properties and steric interactions.

Functional Groups : The ethyl ester in the target compound contrasts with carbamates (), bromides (), or carboxamides (), which influence solubility, metabolic stability, and bioactivity.

Biological Activity

Ethyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Overview of the Compound

- Chemical Structure : this compound is characterized by the presence of a difluorophenyl group and a carboxylate ester group.

- CAS Number : 2288710-15-4

- Molecular Formula : C14H13F2NO2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to certain enzymes or receptors, modulating their activity. The pyrrole ring structure allows for versatile interactions with biological molecules, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . The presence of fluorine atoms in its structure may enhance its effectiveness against various pathogens by affecting membrane permeability and enzyme activity.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent . Studies suggest that it may inhibit key inflammatory pathways by modulating cytokine release and affecting cellular signaling mechanisms involved in inflammation.

Anticancer Activity

Preliminary studies indicate that this compound could possess anticancer properties . It has been observed to affect cell cycle progression and induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(2,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 3-(3,5-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate | Structure | Stronger anticancer effects |

| Ethyl 3-(3,4-dichlorophenyl)-5-methyl-1H-pyrrole-2-carboxylate | Structure | Notable anti-inflammatory properties |

The unique positioning of the difluorophenyl group in this compound significantly influences its biological reactivity compared to similar compounds.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anti-inflammatory Mechanism Investigation :

- Anticancer Activity Assessment :

Q & A

Q. Table 1: Representative NMR Data from Synthesized Analogues

| Compound Class | 1H NMR Shifts (δ, ppm) | 19F NMR Shifts (δ, ppm) | Source |

|---|---|---|---|

| Pyrrole-2-carboxylate derivative | 12.52 (s, NH), 6.32 (s, CH) | Not reported | |

| Pyrazolone intermediate | 6.0 (s, CH), 7.6–7.8 (Ar-H) | Multiple couplings |

How can crystallographic data for this compound be refined using SHELX software?

Advanced Research Question

SHELX programs (e.g., SHELXL) are widely used for crystal structure refinement. Key steps include:

Data Integration : Import processed diffraction data (e.g., .hkl files) into SHELXL.

Model Building : Assign atom positions based on electron density maps. For fluorine-substituted aromatic systems, anisotropic displacement parameters are critical due to electron density distortions .

Hydrogen Bonding Analysis : Use SHELXPRO to generate hydrogen-bonding tables, which can be cross-validated with graph-set analysis ().

Note : SHELX refinement is robust for high-resolution data but may struggle with disorder in fluorine-rich regions. reports a mean C–C bond length deviation of 0.003 Å and an R factor of 0.044 for a related pyrrole derivative .

What spectroscopic techniques are pivotal for confirming the structure of this compound?

Basic Research Question

- 1H/13C/19F NMR : Assign aromatic protons (δ 7.0–7.8 ppm) and methyl/ethyl groups (e.g., δ 1.32 ppm for ethyl CH3 in ). Fluorine coupling patterns (e.g., 3JFF in 3,4-difluorophenyl groups) resolve substitution positions .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 249.9 [M–1] for a carboxylate analogue in ).

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

What role do hydrogen bonding patterns play in the crystal packing of this compound?

Advanced Research Question

Hydrogen bonding governs supramolecular assembly. highlights graph-set analysis (e.g., R₂²(8) motifs) to categorize interactions. For pyrrole derivatives:

- N–H···O Carboxylate Bonds : Stabilize dimer formation.

- C–H···F Interactions : Influence layer stacking in fluorine-rich systems.

Example : In , the title compound forms a 2D network via N–H···O and C–H···π interactions, with a crystal density of 1.407 g/cm³ .

How can researchers resolve contradictions in spectroscopic data during characterization?

Q. Methodological Guidance

- Multi-Technique Cross-Validation : Combine NMR, X-ray diffraction, and IR to resolve ambiguous signals (e.g., overlapping aromatic protons in ).

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data.

- Crystallographic Validation : Use single-crystal X-ray data (e.g., CCDC entries) to confirm bond lengths and angles, as in .

Q. Table 2: Common Contradictions and Solutions

| Issue | Resolution Strategy | Source |

|---|---|---|

| Overlapping 1H NMR peaks | 2D NMR (COSY, HSQC) | |

| Ambiguous fluorine coupling | 19F NMR with decoupling | |

| Disordered crystal structures | SHELXL PART commands |

What non-conventional synthesis methods improve yield for fluorinated pyrrole derivatives?

Advanced Research Question

Microwave and ultrasonic techniques enhance reaction efficiency:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 82–92% yields in ).

- Ultrasonic Condensation : Improves mixing and reduces byproducts in Knoevenagel reactions .

Q. Table 3: Yield Comparison for Conventional vs. Non-Conventional Methods

| Method | Yield Range | Time | Source |

|---|---|---|---|

| Conventional heating | 68–79% | 3–6 hours | |

| Microwave irradiation | 82–92% | 10–30 minutes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.